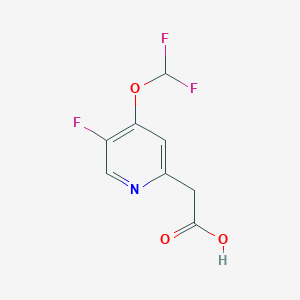

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(difluoromethoxy)-5-fluoropyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONPOBFMELNTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1OC(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001218905 | |

| Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803809-28-0 | |

| Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803809-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring, followed by the attachment of the acetic acid moiety. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are being investigated to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid:

Physicochemical Properties

- Acidity: The electron-withdrawing effects of fluorine and difluoromethoxy lower the pKa of the acetic acid group, increasing its acidity relative to non-fluorinated analogs (e.g., 2-(5-Phenylpyridin-2-yl)acetic acid) .

- Synthetic Complexity : The introduction of difluoromethoxy may require specialized reagents (e.g., chlorodifluoromethane) or coupling strategies, contrasting with simpler halogenation or Suzuki reactions used for phenyl-substituted analogs .

Biological Activity

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with fluorine and a difluoromethoxy group. Its molecular formula is C₈H₆F₃NO₃, with a molecular weight of 221.13 g/mol. This compound belongs to the class of fluorinated carboxylic acids, which have garnered attention in medicinal chemistry due to their potential biological activities.

Structural Characteristics

The presence of the difluoromethoxy group and the fluorine substituents on the pyridine ring enhances the compound's lipophilicity and electron-withdrawing properties. These characteristics may influence its reactivity and biological interactions, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid is primarily attributed to its interaction with various molecular targets. Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, potentially leading to enhanced potency and selectivity in biological systems .

Potency and Efficacy

Research indicates that fluorination can significantly impact the potency of compounds as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. For instance, modifications similar to those in 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid have shown promising results in enhancing cytotoxicity against various cancer cell lines. In studies comparing fluorinated derivatives, compounds with increased fluorination often exhibited lower IC50 values, indicating higher potency .

Data Tables

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid | C₈H₆F₃NO₃ | TBD | Potential HDAC inhibitor |

| SF5-vorinostat | C₁₅H₁₄F₅N₃O₃ | 0.88 | HDAC inhibitor with improved potency |

| Largazole | C₁₄H₁₉N₃O₂S | 5.59 | HDAC inhibitor |

Case Studies

- Histone Deacetylase Inhibition : A study investigating various fluorinated derivatives revealed that compounds similar to 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid could inhibit HDACs at low micromolar concentrations. The introduction of fluorine atoms was found to enhance lipophilicity while maintaining selective inhibition of HDAC isoenzymes .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that fluorinated compounds exhibited significant cytotoxic effects against several human cancer cell lines, including prostate and colon cancer cells. The selectivity towards cancer cells over normal cells was particularly noted, suggesting a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid?

- Methodology : Begin with a fluoropyridine precursor (e.g., 4-(difluoromethoxy)-5-fluoropyridine) and introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, react the precursor with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by hydrolysis with NaOH (1M) in ethanol/water (1:1) under reflux. Monitor reaction progress via TLC and purify the final product using recrystallization (ethanol/water mixture) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm the presence of difluoromethoxy (-OCF₂H) and fluoropyridine groups. ¹H and ¹³C NMR validate the acetic acid moiety.

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms the molecular ion peak [M-H]⁻.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects trace impurities .

Q. What are the critical storage conditions to maintain compound stability?

- Recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to moisture, as the difluoromethoxy group is susceptible to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Computational Approach : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Solvent effects (e.g., water) are modeled via the Polarizable Continuum Model (PCM). These studies predict reactivity toward electrophilic aromatic substitution at the pyridine ring’s 3-position .

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

- Methodology :

- Dose-Response Assays : Test compound efficacy across a concentration gradient (1 nM–100 µM) against target enzymes (e.g., kinases).

- Structural Analog Comparison : Compare activity with analogs lacking the difluoromethoxy group to isolate its contribution.

- Molecular Dynamics Simulations : Simulate ligand-enzyme binding (e.g., GROMACS) to identify steric/electronic clashes affecting activity .

Q. How can regioselective functionalization of the pyridine core be achieved for derivatization?

- Strategies :

- Directed C-H Activation : Use Pd(OAc)₂ with 2,2'-bipyridine ligand to direct coupling at the 3-position.

- Protecting Groups : Temporarily protect the acetic acid moiety (e.g., tert-butyl ester) to avoid interference during reactions.

- Competitive Kinetics : Monitor reaction intermediates via in-situ IR spectroscopy to optimize selectivity .

Q. What advanced techniques quantify trace impurities from synthetic by-products?

- Analytical Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.